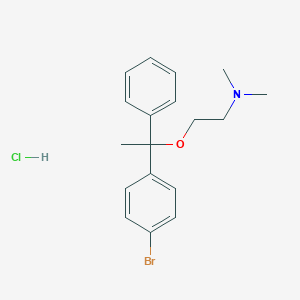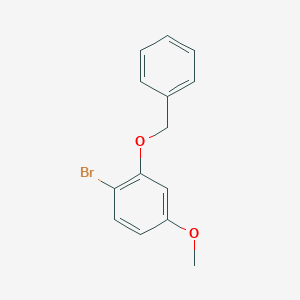
1-Bromo-4-methoxy-2-phenylmethoxybenzene
Vue d'ensemble
Description
“1-Bromo-4-methoxy-2-phenylmethoxybenzene” is a chemical compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” consists of a benzene ring with bromo, methoxy, and phenylmethoxy substituents .Physical And Chemical Properties Analysis
The predicted physical and chemical properties of “1-Bromo-4-methoxy-2-phenylmethoxybenzene” are as follows :Applications De Recherche Scientifique
Applications in Liquid Crystals and Mesogenic Properties
1-Bromo-4-methoxy-2-phenylmethoxybenzene derivatives are used in the synthesis of chiral precursor compounds, leading to the development of chiral liquid crystals. The nature of the substituent on the phenyl ring significantly influences the mesogenic properties of these compounds, affecting their suitability for applications in display technologies and other areas where liquid crystals are used (Bertini et al., 2003).
Applications in Steric Protection
The compound has been used in the creation of sterically hindered bromobenzenes, leading to the stabilization of low-coordinate phosphorus compounds. This is particularly relevant in the field of chemical synthesis, where protecting groups are used to prevent unwanted reactions at specific sites of a molecule (Yoshifuji et al., 1993).
Applications in Radical Cyclisation
Researchers have explored the use of this compound in selective radical cyclisation processes. These processes are crucial for constructing complex organic molecules, including pharmaceuticals and other biologically active compounds (Esteves et al., 2007).
Applications in Monomer Synthesis
The compound plays a role in the synthesis of novel monomers, such as n-1-bromo-[4-(4-methoxyphenylazo)phenyloxy]-alkanes, which exhibit liquid crystalline behavior. These monomers are crucial for creating polymers with specific optical and electronic properties, useful in various high-tech applications (Wang et al., 2000).
Propriétés
IUPAC Name |
1-bromo-4-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMWTHCRMWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593735 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-phenylmethoxybenzene | |
CAS RN |
150356-67-5 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

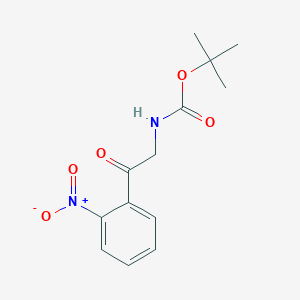

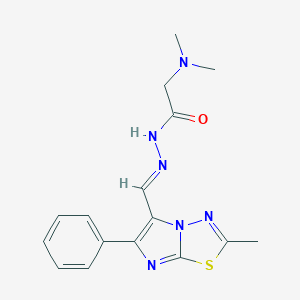
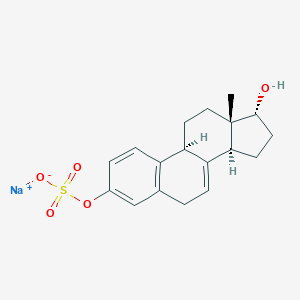
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
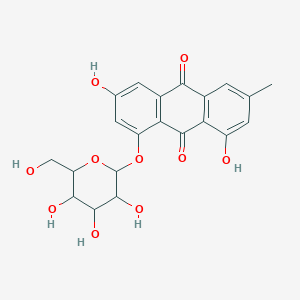
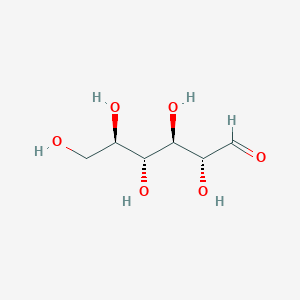
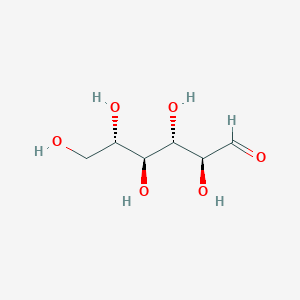
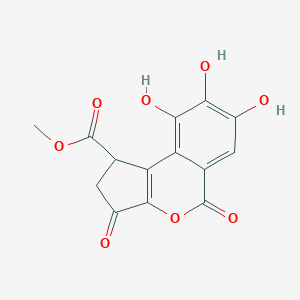
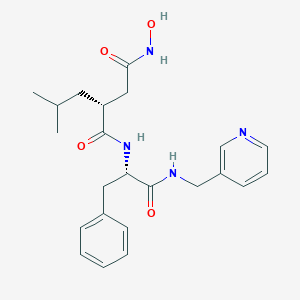
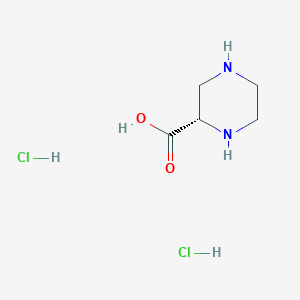
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)
